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Compound of Interest

Compound Name: C12-113

Cat. No.: B11935392 Get Quote

Welcome to the technical support center for C12-113 lipid nanoparticle (LNP) encapsulation

efficiency. This resource is designed for researchers, scientists, and drug development

professionals to provide guidance and troubleshooting for the successful formulation of C12-
113 LNPs with high encapsulation efficiency of nucleic acid payloads.

Frequently Asked Questions (FAQs)
Q1: What is C12-113 and why is it used in LNP formulations?

C12-113 is an ionizable lipidoid that is a key component in the formulation of lipid nanoparticles

for the delivery of nucleic acids, such as mRNA and siRNA.[1][2] Its ionizable nature is crucial

for efficiently encapsulating negatively charged nucleic acids at an acidic pH and facilitating

their release into the cytoplasm once the LNP is inside the cell.[3]

Q2: What is encapsulation efficiency (EE) and why is it a critical quality attribute?

Encapsulation efficiency (EE) refers to the percentage of the total nucleic acid that is

successfully entrapped within the lipid nanoparticle.[4] It is a critical quality attribute (CQA)

because it directly impacts the therapeutic dose of the encapsulated drug. High encapsulation

efficiency ensures that a sufficient amount of the nucleic acid cargo is protected from

degradation and delivered to the target cells, which is essential for achieving the desired

therapeutic effect.[4][5] An optimal EE for LNP-based therapeutics is typically greater than

90%.[4][5]
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Q3: What are the key factors that influence C12-113 LNP encapsulation efficiency?

Several factors can significantly impact the encapsulation efficiency of C12-113 LNPs. These

can be broadly categorized into formulation parameters and process parameters.

Formulation Parameters:

Lipid Composition and Ratios: The molar ratio of the four main lipid components (ionizable

lipid like C12-113, helper lipid, cholesterol, and PEGylated lipid) is critical.[1][6]

N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in

the nucleic acid backbone influences the electrostatic interactions necessary for

encapsulation.[1]

Aqueous Phase Buffer: The pH and ionic strength of the buffer used to dissolve the

nucleic acid are crucial for the protonation of the ionizable lipid and subsequent

encapsulation.[4]

Process Parameters:

Mixing Method: The technique used to mix the lipid-ethanol phase with the aqueous

nucleic acid phase significantly affects LNP formation and encapsulation. Microfluidic

mixing is known to produce LNPs with high encapsulation efficiency and homogeneity.[7]

Flow Rate: In microfluidic systems, the total flow rate (TFR) and the flow rate ratio (FRR)

of the aqueous and organic phases can be optimized to control particle size and

encapsulation.[1]

Temperature: The temperature during the formulation process can influence lipid solubility

and LNP self-assembly.

Troubleshooting Guide for Low Encapsulation
Efficiency
This guide addresses common issues encountered during C12-113 LNP formulation that can

lead to low encapsulation efficiency.
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Problem 1: Encapsulation efficiency is consistently below 80%.

Potential Cause Recommended Solution

Suboptimal Lipid Ratios

The molar ratios of C12-113, helper lipid,

cholesterol, and PEG-lipid are not optimized.

Systematically vary the molar percentage of

each lipid component to identify the optimal ratio

for your specific nucleic acid cargo. A common

starting point for similar ionizable lipids is a

molar ratio of around 50:10:38.5:1.5 (ionizable

lipid:helper lipid:cholesterol:PEG-lipid).[8]

Incorrect N/P Ratio

The ratio of ionizable lipid to nucleic acid is not

ideal for complexation. Optimize the N/P ratio,

typically in the range of 3 to 12.[1][4] This can

be achieved by adjusting the amount of C12-

113 or the nucleic acid concentration.

Inappropriate Aqueous Buffer pH

The pH of the aqueous buffer is too high for

efficient protonation of C12-113. Ensure the pH

of the aqueous buffer (e.g., citrate or acetate

buffer) is in the acidic range, typically between 3

and 5, to facilitate the positive charging of the

ionizable lipid and its interaction with the

negatively charged nucleic acid.[1]

Problem 2: High variability in encapsulation efficiency between batches.
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Potential Cause Recommended Solution

Inconsistent Mixing

Manual mixing methods like pipetting can lead

to batch-to-batch variability.[9] Utilize a

controlled and reproducible mixing method such

as a microfluidic device to ensure consistent

and rapid mixing of the lipid and aqueous

phases.[7]

Fluctuations in Flow Rate

If using a microfluidic system, inconsistent flow

rates can affect LNP formation. Calibrate and

ensure the stability of the pumps used to control

the flow of the lipid and aqueous solutions.

Monitor the total flow rate and flow rate ratio

throughout the process.

Poor Quality of Reagents

Degradation of lipids or nucleic acids can lead to

inconsistent results. Use high-quality, RNase-

free reagents. Store lipids and nucleic acids

under the recommended conditions to prevent

degradation.

Problem 3: Low encapsulation efficiency accompanied by large and polydisperse LNPs.
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Potential Cause Recommended Solution

Inefficient Mixing Dynamics

The mixing of the organic and aqueous phases

is too slow, leading to the formation of larger,

aggregated particles with poor encapsulation.

Increase the mixing speed or use a microfluidic

device with a staggered herringbone micromixer

for rapid and chaotic advection.[10]

Suboptimal PEG-Lipid Content

The amount of PEGylated lipid may be too low,

leading to particle aggregation. While high PEG

content can sometimes reduce encapsulation, a

certain amount is necessary for stability and

size control. Optimize the molar percentage of

the PEG-lipid in your formulation.[2]

Incorrect Solvent Composition

The ratio of the ethanol phase to the aqueous

phase is not optimal. A common starting point is

a volume ratio of 1:3 (ethanol:aqueous buffer).

[7]

Data Presentation: C12-200 LNP Formulation
Parameters and Encapsulation Efficiency
While specific comprehensive data for C12-113 is proprietary, the following table presents data

for the closely related and structurally similar lipidoid, C12-200, to illustrate the impact of

formulation parameters on encapsulation efficiency. These formulations were prepared by rapid

hand mixing.[8]
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Formulation
ID

Ionizable
Lipid (C12-
200) (mol%)

Helper Lipid
(mol%)

Cholesterol
(mol%)

PEG-Lipid
(DMG-PEG)
(mol%)

Encapsulati
on
Efficiency
(%)

LNP-1 50 10 (DSPC) 38.5 1.5 >80

LNP-2 50 10 (DOPE) 38.5 1.5 >80

LNP-3 50 10 (POPC) 38.5 1.5 >80

LNP-4 50 10 (CL) 38.5 1.5 ~50

Data adapted from a study on C12-200 LNPs.[8] This table demonstrates how the choice of

helper lipid can influence encapsulation efficiency.

Experimental Protocols
Protocol 1: C12-113 LNP Formulation using
Microfluidics
This protocol provides a general method for formulating C12-113 LNPs using a microfluidic

device.

Materials:

C12-113 ionizable lipid

Helper lipid (e.g., DSPC or DOPE)

Cholesterol

PEGylated lipid (e.g., DMG-PEG 2000)

Nucleic acid (mRNA or siRNA)

Ethanol (200 proof, RNase-free)

Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0, RNase-free)
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Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device and pumps

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

Prepare Lipid Stock Solutions: Dissolve C12-113, helper lipid, cholesterol, and PEG-lipid in

ethanol to achieve the desired stock concentrations.

Prepare Lipid Mixture: Combine the lipid stock solutions in an RNase-free tube to achieve

the desired molar ratio (e.g., 50:10:38.5:1.5).

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the aqueous buffer to the desired

concentration.

Set up the Microfluidic System: Prime the microfluidic device and pumps with ethanol and

then with the aqueous buffer.

LNP Formulation: Load the lipid mixture into one syringe and the nucleic acid solution into

another. Set the pumps to the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g.,

FRR of 3:1 aqueous to organic).

Mixing and Collection: Start the pumps to initiate the mixing of the two streams in the

microfluidic chip. Collect the resulting LNP dispersion from the outlet into an RNase-free

tube.

Purification: Dialyze the collected LNP dispersion against PBS (pH 7.4) overnight at 4°C to

remove ethanol and unencapsulated nucleic acids.

Characterization: Characterize the purified LNPs for size, polydispersity index (PDI), and

encapsulation efficiency.

Protocol 2: Determination of Encapsulation Efficiency
using RiboGreen Assay
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This protocol outlines the steps to measure the encapsulation efficiency of your C12-113 LNPs.

Materials:

Quant-iT RiboGreen RNA Assay Kit

Triton X-100 (2% v/v solution)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

96-well black, flat-bottom plate

Fluorescence microplate reader

Procedure:

Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations

in TE buffer.

Sample Preparation:

Total RNA: In a set of wells, add your LNP sample and lyse the particles by adding Triton

X-100 solution to release the encapsulated RNA.

Free RNA: In a separate set of wells, add your intact LNP sample without the lysis agent.

RiboGreen Addition: Prepare the RiboGreen working solution according to the

manufacturer's instructions and add it to all standard and sample wells.

Incubation: Incubate the plate in the dark for 5 minutes at room temperature.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with excitation at ~480 nm and emission at ~520 nm.

Calculation:

Use the standard curve to determine the concentration of RNA in both the "Total RNA" and

"Free RNA" samples.
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Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total RNA -

Free RNA) / Total RNA] x 100
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Caption: Experimental workflow for C12-113 LNP formulation and characterization.
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Caption: Troubleshooting logic for low LNP encapsulation efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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